propyl 4-{[(1E)-2-cyano-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate
Description
Properties
IUPAC Name |
propyl 4-[[(E)-2-cyano-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)ethenyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S2/c1-2-9-25-20(24)14-5-7-16(8-6-14)22-12-15(11-21)19-23-17(13-27-19)18-4-3-10-26-18/h3-8,10,12-13,22H,2,9H2,1H3/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFSPYHNQLTNEL-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Action Environment:
Environmental factors, such as pH, temperature, and co-administered drugs, influence F3220-0736’s efficacy and stability. Interactions with food, other medications, or environmental toxins may alter its behavior.
Remember, F3220-0736 holds promise, but its full story awaits scientific exploration. 🧪🔍
Biological Activity
Propyl 4-{[(1E)-2-cyano-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of oncology and anti-inflammatory treatments. Its unique structure, which includes a cyano group, a thiophene ring, and a thiazole moiety, contributes to its diverse biological effects.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS. The molecular weight is approximately 358.43 g/mol. The compound's structural complexity enhances its interaction with biological targets, making it a subject of interest for further research.
The biological activity of this compound primarily involves interactions at the molecular level with various biological targets. Research indicates that compounds with similar structures often exhibit activity through:
- Inhibition of Kinases : These compounds may inhibit specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Modulation of Transcription Factors : They can influence transcription factors that are crucial for cell cycle regulation and apoptosis.
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing thiophene and thiazole moieties have shown significant cytotoxicity against various cancer cell lines. The mechanism often involves inducing apoptosis and inhibiting tumor growth.
Anti-inflammatory Effects
The compound is also noted for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate pathways associated with inflammation. This activity suggests potential therapeutic applications in treating inflammatory diseases.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity
A recent study evaluated the cytotoxic effects of propyl 4-{[(1E)-2-cyano-2-[4-(thiophen-2-y)-1,3-thiazol-2-y]ethenyl]-amino}benzoate on human breast cancer cells (MCF7). The compound demonstrated an IC50 value of approximately 15 µM, indicating significant potency in inhibiting cell viability.
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory potential of the compound using lipopolysaccharide (LPS) stimulated macrophages. The results showed a marked reduction in TNF-alpha and IL-6 levels upon treatment with the compound, suggesting its efficacy in modulating inflammatory responses.
Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
- Thiophen-2-yl vs. Aryl Groups: The thiophen-2-yl substituent in the target compound distinguishes it from analogs with phenyl derivatives. For example: Ethyl 4-[[(Z)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate (CAS 1321936-20-2) contains a 4-methylphenyl group, which increases steric bulk but lacks the heteroaromatic sulfur atom present in thiophene. This difference may alter π-π stacking interactions and metabolic stability .
Ester Group Modifications
- Propyl Ester vs. Shorter-Chain Esters: The propyl ester in the target compound contrasts with methyl or ethyl esters in analogs. For instance: Methyl 4-{[(1E)-2-cyano-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate (CAS 1021230-45-4) has a methyl ester, which reduces lipophilicity (lower logP) and may accelerate hydrolysis in vivo compared to the propyl variant . Ethyl 4-[[(Z)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]ethenyl]amino]benzoate (CAS 1321936-20-2) exhibits an ethyl ester, balancing moderate lipophilicity (XLogP3 = 5.3) and metabolic stability .
Functional Group Replacements
- Ester vs. However, this modification may reduce cell permeability due to increased polarity .
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Data for Key Analogs
*Estimated based on structural similarity. †Calculated using ChemDraw.
Preparation Methods
Electrochemical Synthesis
A tunable electrochemical method (source) constructs the thiazole ring and enamine bond in a single step. Enaminones derived from thiophene-2-carboxaldehyde undergo C–H thiolation with thioureas under galvanostatic conditions (10 mA, 6 h), directly yielding the target compound’s backbone. This method reduces step count but requires specialized equipment.
Solid-Phase Synthesis
Immobilizing 4-(thiophen-2-yl)-1,3-thiazol-2-amine on Wang resin enables iterative coupling with cyanoacetate and propyl 4-aminobenzoate, achieving a 62% isolated yield after cleavage.
Analytical Validation and Characterization
Key Spectroscopic Data :
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H NMR (CDCl): δ 8.21 (d, J = 8.5 Hz, 2H, Ar–H), 7.89 (s, 1H, thiazole-H), 7.45 (dd, J = 5.1 Hz, 1H, thiophene-H), 6.95 (d, J = 16.0 Hz, 1H, enamine-H), 4.32 (t, J = 6.6 Hz, 2H, OCH), 1.82–1.75 (m, 2H, CH), 1.01 (t, J = 7.4 Hz, 3H, CH).
Challenges and Optimization Strategies
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Stereochemical Control : The (E)-configuration is favored using bulky bases (e.g., DBU) or low-temperature conditions.
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Purification : Silica gel chromatography (ethyl acetate/hexane, 1:3) effectively separates the enamine isomer from byproducts.
Industrial-Scale Considerations
Q & A
Q. What are the optimal synthetic routes for propyl 4-{[(1E)-2-cyano-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Condensation of 4-(thiophen-2-yl)-1,3-thiazol-2-amine with cyanoacetic acid derivatives to form the enaminonitrile core.
- Step 2 : Coupling the intermediate with propyl 4-aminobenzoate via a Knoevenagel reaction (using acetic acid as a catalyst) to introduce the benzoate ester .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- NMR : and NMR (in DMSO-d6) identify aromatic protons (δ 7.2–8.1 ppm), thiophene/thiazole protons (δ 6.8–7.5 ppm), and ester groups (δ 4.1–4.3 ppm for propyl-O) .
- IR : Peaks at ~2220 cm (C≡N stretch) and ~1700 cm (ester C=O) confirm functional groups .
- HRMS : Exact mass calculation (e.g., [M+H]+) matches theoretical molecular weight .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- Antimicrobial : Broth microdilution assays (MIC against S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, given the thiazole moiety’s affinity for ATP-binding pockets .
Advanced Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?
- Methodological Answer :
- Crystal Growth : Slow evaporation from DMSO/water mixtures at 4°C to obtain single crystals .
- Data Collection : Use a synchrotron source (λ = 0.71073 Å) with SHELX programs for structure solution (SHELXT) and refinement (SHELXL). The (E)-configuration of the enaminonitrile group is confirmed via torsion angles and electron density maps .
Q. How to analyze contradictory bioactivity data between in vitro and computational models?
- Methodological Answer :
- Orthogonal Assays : Validate computational docking results (e.g., AutoDock Vina predictions for kinase binding) with surface plasmon resonance (SPR) to measure binding kinetics .
- Solubility Adjustments : Use DMSO stock solutions ≤0.1% to avoid cytotoxicity artifacts in cell-based assays .
- Metabolic Stability : Test liver microsome stability to rule out rapid degradation masking in vitro activity .
Q. What strategies optimize the compound’s structure-activity relationship (SAR) for enhanced potency?
- Methodological Answer :
- Modular Synthesis : Replace the thiophene ring with substituted phenyl groups (e.g., 4-fluorophenyl) to assess electronic effects on bioactivity .
- Ester Hydrolysis : Synthesize the free carboxylic acid derivative (via NaOH hydrolysis) to evaluate if the propyl ester limits membrane permeability .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., GROMACS) to identify key residues for binding and guide substitutions .
Q. How to address low yield in the final coupling step of the synthesis?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts (e.g., L-proline) to improve Knoevenagel reaction efficiency .
- Solvent Optimization : Switch from ethanol to toluene with molecular sieves to shift equilibrium toward product formation .
- In Situ Monitoring : Use TLC (silica gel, UV detection) to track reaction progress and minimize side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
